5-Amino-1-ethyl-1,2-dihydropyridin-2-one

Catalog No.
S3050210
CAS No.
1016710-71-6
M.F
C7H10N2O
M. Wt
138.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-ethyl-1,2-dihydropyridin-2-one

CAS Number

1016710-71-6

Product Name

5-Amino-1-ethyl-1,2-dihydropyridin-2-one

IUPAC Name

5-amino-1-ethylpyridin-2-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17

InChI

InChI=1S/C7H10N2O/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2,8H2,1H3

InChI Key

VBIGYFCWDSDNLA-UHFFFAOYSA-N

SMILES

CCN1C=C(C=CC1=O)N

Solubility

not available

Biochemistry

Scientific Field: Biochemistry Application Summary: In biochemistry, 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is utilized as a biochemical for proteomics research . It serves as a building block in peptide synthesis and protein engineering. Methods of Application: The compound is often used in aqueous or organic solvent systems at controlled temperatures to ensure stability and reactivity. It may be involved in enzymatic reactions or as a substrate for chemical modifications of proteins. Results and Outcomes: The use of this compound in proteomics has enabled the identification of novel protein interactions and functions

Organic Chemistry

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: Medicinal chemistry explores the compound’s utility in drug discovery, particularly in the design of molecules with biological activity . Methods of Application: It is incorporated into drug candidates and tested for activity against biological targets, often involving SAR studies to optimize its pharmacological profile. Results and Outcomes: Research has shown that derivatives of pyridinone, the core structure of this compound, exhibit a range of biological activities, which are promising for the development of new medications.

5-Amino-1-ethyl-1,2-dihydropyridin-2-one is an organic compound characterized by its unique structure, which includes a dihydropyridine ring substituted with an amino group and an ethyl group. Its chemical formula is C7H10N2OC_7H_{10}N_2O, and it has a molecular weight of 138.17 g/mol. The compound appears as a powder and is known for its potential applications in various fields, including medicinal chemistry and biochemistry .

Typical of amines and diketones. Key reactions include:

  • Nucleophilic Substitution: The amino group can react with electrophiles, forming new amine derivatives.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines, which are important in synthesizing more complex molecules.
  • Cyclization Reactions: The compound may also participate in cyclization reactions, leading to the formation of various nitrogen-containing heterocycles .

The biological activity of 5-amino-1-ethyl-1,2-dihydropyridin-2-one has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives show effectiveness against certain bacterial strains.
  • Antioxidant Properties: The compound may possess antioxidant capabilities that help mitigate oxidative stress in biological systems.
  • Neuroprotective Effects: Preliminary studies suggest that it could have neuroprotective effects, making it a candidate for research in neurodegenerative diseases .

Several methods have been developed for synthesizing 5-amino-1-ethyl-1,2-dihydropyridin-2-one:

  • One-Pot Synthesis: A straightforward method involving the reaction of ethyl acetoacetate with an amine in the presence of a catalyst under reflux conditions.
  • Multi-Step Synthesis: This involves intermediate steps where starting materials are transformed through various reactions to yield the final product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing an efficient route to synthesize this compound .

5-Amino-1-ethyl-1,2-dihydropyridin-2-one has several applications:

  • Pharmaceuticals: It is being investigated for its potential use as a drug candidate due to its biological activities.
  • Biochemical Research: The compound is utilized in proteomics and biochemical assays to study enzyme interactions and metabolic pathways.
  • Material Science: Its derivatives may find applications in developing new materials with specific properties .

Research into the interactions of 5-amino-1-ethyl-1,2-dihydropyridin-2-one focuses on how it interacts with biological targets:

  • Enzyme Inhibition Studies: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways have shown promising results.
  • Receptor Binding Studies: The compound's affinity for various receptors is being studied to understand its potential therapeutic effects better .

Several compounds share structural similarities with 5-amino-1-ethyl-1,2-dihydropyridin-2-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-AminomethylpyridinoneContains an amino group on the pyridine ringKnown for distinct antimicrobial properties
4-AminoquinolineA fused ring structure with an amino groupExhibits significant antimalarial activity
2-AminopyridineSimple amino substitution on pyridineUsed primarily in organic synthesis

Uniqueness of 5-Amino-1-Ethyl-1,2-Dihydropyridin-2-One:
Unlike the compounds listed above, 5-amino-1-ethyl-1,2-dihydropyridin-2-one's dihydropyridine structure allows for unique reactivity patterns and biological activities that may not be present in simpler or differently substituted compounds. Its potential as a pharmaceutical agent further distinguishes it from similar compounds .

XLogP3

-0.2

Dates

Modify: 2023-08-18

Explore Compound Types